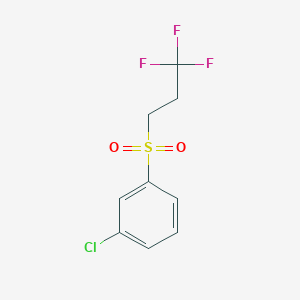
3-Chlorophenyl 3,3,3-trifluoropropylsulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophenyl 3,3,3-trifluoropropylsulfone, also known as CF3PhSO2CF2CH2Cl, is a sulfone compound that has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Chlorophenyl 3,3,3-trifluoropropylsulfone has been studied for its potential applications in medicinal chemistry, particularly as a potential inhibitor of enzymes involved in cancer and inflammation. It has also been investigated for its potential use in materials science, specifically as a monomer for the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cancer and inflammation. It may also interact with proteins and other biomolecules in cells, leading to changes in cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in inflammation and cancer. It has also been shown to have antiproliferative effects on cancer cells in vitro. However, its effects on normal cells and tissues have not been fully characterized.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chlorophenyl 3,3,3-trifluoropropylsulfone in lab experiments is its high purity and yield, which can facilitate reproducibility of results. However, its potential toxicity and lack of comprehensive safety data may limit its use in certain experiments or applications.
Zukünftige Richtungen
Future research on 3-Chlorophenyl 3,3,3-trifluoropropylsulfone could focus on its potential applications in drug discovery and materials science. In medicinal chemistry, further studies could explore its potential as a lead compound for the development of new drugs targeting enzymes involved in cancer and inflammation. In materials science, research could focus on the synthesis of new polymers with unique properties using this compound as a monomer. Additionally, further studies could investigate the safety and toxicity of this compound in vivo, as well as its potential interactions with other biomolecules in cells.
In conclusion, this compound is a sulfone compound that has been studied for its potential applications in medicinal chemistry and materials science. Its synthesis method yields high purity and high yield of the desired product. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer and inflammation, and it has potential as a lead compound for drug discovery and the synthesis of new polymers. However, its potential toxicity and lack of comprehensive safety data may limit its use in certain experiments or applications. Future research could focus on its potential applications and safety in vivo, as well as its interactions with other biomolecules in cells.
Synthesemethoden
The synthesis of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone involves the reaction of 3-chlorophenylsulfonyl chloride with 3,3,3-trifluoropropylmagnesium bromide in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of the desired product.
Eigenschaften
IUPAC Name |
1-chloro-3-(3,3,3-trifluoropropylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2S/c10-7-2-1-3-8(6-7)16(14,15)5-4-9(11,12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWTVHAYDHYVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





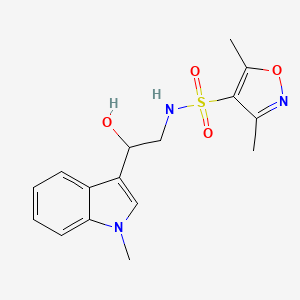
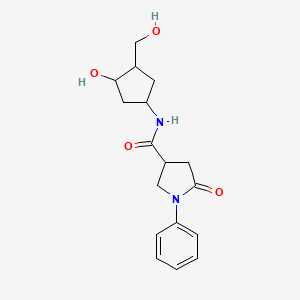

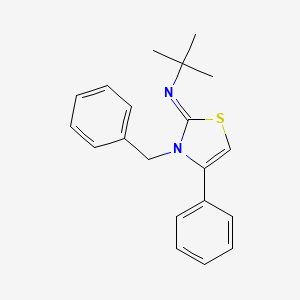

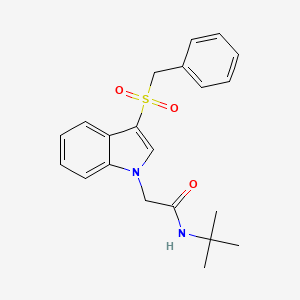
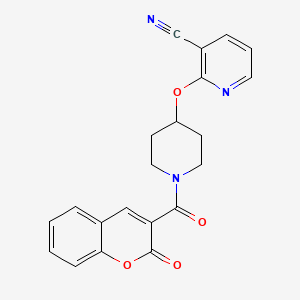
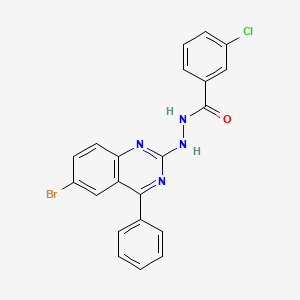
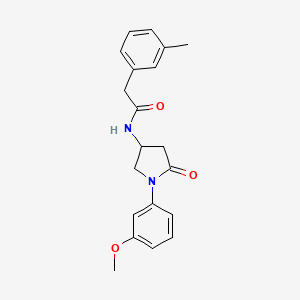
![5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2719170.png)